(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one - 2034895-05-9

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Catalog Number: EVT-2928852
CAS Number: 2034895-05-9
Molecular Formula: C18H18FN3O3
Molecular Weight: 343.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988) []

  • Compound Description: PF-06459988 is a potent, third-generation, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. [] It exhibits high specificity for the T790M-containing double mutant EGFRs, minimal intrinsic chemical reactivity of its electrophilic warhead, greatly reduced proteome reactivity relative to earlier irreversible EGFR inhibitors, and minimal activity against wild-type EGFR. []
  • Relevance: Both PF-06459988 and (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one contain a pyrrolidine ring linked to a substituted pyrimidine ring system through an ether linkage. Additionally, they share a propenone moiety attached to the pyrrolidine nitrogen. The difference lies in the substitution pattern on the pyrimidine ring and the presence of a pyrrolo[2,3-d]pyrimidine system in PF-06459988. []

2. Osimertinib []

  • Compound Description: Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance in EGFR-mutant non-small cell lung cancer. It specifically targets EGFR with the T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. []
  • Relevance: Osimertinib and (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one share a common structural motif – the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety. This structural similarity suggests potential overlapping biological activities or target interactions. []

3. (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one []

  • Compound Description: This molecule is a crucial intermediate in synthesizing various bioactive compounds, including osimertinib. [] It represents a pharmacophore with recognized potential for anticancer drug development. []
  • Relevance: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a direct precursor to osimertinib, a drug that shares a key structural motif with the target compound, (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This connection highlights the relevance of this intermediate in the context of potential anticancer agents and its relation to the target compound. []

4. N-(2-((2-(dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amin o)phenyl)acrylamide (Compound 1) []

  • Compound Description: Compound 1 is a third-generation EGFR TKI, exhibiting therapeutic efficacy against cancers harboring T790M and L858R mutations. [] It represents a class of drugs designed to overcome resistance mechanisms commonly encountered with earlier EGFR inhibitors. []
  • Relevance: Similar to osimertinib, Compound 1 shares the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety with (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. This shared substructure suggests a potential link in terms of biological activity or target interactions between these compounds. []

5. N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amin o)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 2) []

  • Compound Description: Compound 2 is another third-generation EGFR TKI, specifically designed to target the EGFR T790M mutation and overcome resistance in cancer cells. []
  • Relevance: Compound 2, sharing the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety with (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, further strengthens the importance of this substructure in the context of anticancer drug discovery. []

6. N-(3-((5-chloro2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)a crylamide (Compound 3) []

  • Compound Description: As a third-generation EGFR TKI, Compound 3 demonstrates the effectiveness of this class of compounds in targeting the T790M mutation and combating drug resistance in cancer treatment. []
  • Relevance: The presence of the (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one moiety in Compound 3, which is also present in (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, further emphasizes the significance of this structural feature in the development of novel anticancer therapies. []

Properties

CAS Number

2034895-05-9

Product Name

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

IUPAC Name

(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

Molecular Formula

C18H18FN3O3

Molecular Weight

343.358

InChI

InChI=1S/C18H18FN3O3/c1-24-15-5-2-13(3-6-15)4-7-17(23)22-9-8-16(12-22)25-18-20-10-14(19)11-21-18/h2-7,10-11,16H,8-9,12H2,1H3/b7-4+

InChI Key

GSPYXCKASFLOOH-QPJJXVBHSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.